molecular formula C19H24N2O B14586035 N-[2-(Dimethylamino)ethyl]-2-(2-phenylethyl)benzamide CAS No. 61321-77-5

N-[2-(Dimethylamino)ethyl]-2-(2-phenylethyl)benzamide

Cat. No.: B14586035
CAS No.: 61321-77-5
M. Wt: 296.4 g/mol
InChI Key: SLOZSZXAAFURCA-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]-2-(2-phenylethyl)benzamide is a chemical compound with a complex structure that includes a dimethylamino group, an ethyl chain, and a phenylethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Dimethylamino)ethyl]-2-(2-phenylethyl)benzamide typically involves the reaction of 2-(2-phenylethyl)benzoic acid with N,N-dimethylethylenediamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Dimethylamino)ethyl]-2-(2-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[2-(Dimethylamino)ethyl]-2-(2-phenylethyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)ethyl]-2-(2-phenylethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the phenylethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Dimethylamino)ethyl]-2-(2-phenylethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

61321-77-5

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide

InChI

InChI=1S/C19H24N2O/c1-21(2)15-14-20-19(22)18-11-7-6-10-17(18)13-12-16-8-4-3-5-9-16/h3-11H,12-15H2,1-2H3,(H,20,22)

InChI Key

SLOZSZXAAFURCA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC=C1CCC2=CC=CC=C2

Origin of Product

United States

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